molecular formula C4H7NO3S B2516638 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide CAS No. 2243599-87-1

4,5-Dimethyl-5H-oxathiazole 2,2-dioxide

Cat. No.: B2516638
CAS No.: 2243599-87-1
M. Wt: 149.16
InChI Key: GXWUDVWIIVFWIZ-UHFFFAOYSA-N
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Description

Overview of Five-Membered Heterocyclic Ring Systems with Sulfur, Nitrogen, and Oxygen

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic chemistry and biology. mdpi.com Among these, five-membered rings are particularly significant due to their presence in numerous natural products and pharmaceuticals. rsc.org Systems incorporating a combination of sulfur, nitrogen, and oxygen atoms are a noteworthy subclass, giving rise to diverse structures such as thiazoles, oxazoles, and their various isomers. researchgate.net

The specific arrangement and number of these heteroatoms within the five-membered ring dictate the compound's chemical and physical properties. For instance, thiazoles (containing S and N) and oxazoles (containing O and N) are key components in many bioactive molecules. rsc.orgresearchgate.net When all three heteroatoms—sulfur, nitrogen, and oxygen—are present, a variety of isomeric structures, known as oxathiazoles, can be formed. The nomenclature indicates the type of heteroatoms present: "oxa" for oxygen, "thia" for sulfur, and "aza" for nitrogen. mdpi.com The 5H-oxathiazole 2,2-dioxide scaffold represents a specific class of these heterocycles, characterized by a sulfone group (SO₂) within the ring, which significantly influences its stability and reactivity.

Historical Evolution of Research on Oxathiazole Derivatives

Research into heterocyclic compounds has a long history, but the systematic study of specific oxathiazole derivatives is a more modern development. Early investigations into five-membered heterocycles laid the groundwork for understanding their fundamental chemistry. The concept of 1,3-dipolar cycloadditions, introduced by Rolf Huisgen in the mid-20th century, was a major milestone that provided a powerful method for synthesizing a vast array of five-membered rings. nih.gov This concept is particularly relevant to the chemistry of 5H-oxathiazole 2,2-dioxides, as they are precursors to 1,3-dipoles known as nitrilimines.

The development of oxathiazolones, a related class of compounds, provided key insights into the reactivity of the oxathiazole ring system. Studies on the thermal decarboxylation of 1,3,4-oxathiazol-2-ones, for example, demonstrated their utility as precursors to nitrile sulfides, which are analogous to the nitrilimines generated from 5H-oxathiazole 2,2-dioxides. nih.gov While a detailed historical timeline for the specific 4,5-dimethyl derivative is not extensively documented, its chemistry is understood through the broader evolution of research into these reactive heterocyclic precursors.

Structural Significance of the 5H-Oxathiazole 2,2-Dioxide Scaffold in Organic Synthesis

The primary significance of the 5H-oxathiazole 2,2-dioxide scaffold lies in its function as a stable, often crystalline, precursor to highly reactive nitrilimine intermediates. Nitrilimines are valuable 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct more complex five-membered heterocyclic rings like pyrazoles and pyrazolines. researchgate.netmdpi.comnih.gov

The 5H-oxathiazole 2,2-dioxide ring is designed for controlled decomposition. Upon thermal or photochemical activation, it readily undergoes a cycloreversion reaction, extruding sulfur dioxide (SO₂), a stable and gaseous byproduct. This clean decomposition generates the transient nitrilimine in situ, which can then be trapped by a suitable dipolarophile. This strategy offers a significant advantage over other methods of generating nitrilimines, such as the dehydrohalogenation of hydrazonoyl halides, as it often proceeds under neutral conditions. The substituents at the 4- and 5-positions of the ring, in this case, two methyl groups, directly translate to the substituents on the resulting nitrilimine, allowing for a modular approach to the synthesis of diverse heterocyclic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-5H-oxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-3-4(2)8-9(6,7)5-3/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWUDVWIIVFWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NS(=O)(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dimethyl 5h Oxathiazole 2,2 Dioxide and Analogues

Direct Synthetic Routes

Direct synthesis of the 5H-oxathiazole 2,2-dioxide ring system primarily relies on the formation of the key O-S(O₂)N bond linkage through cyclization reactions.

Condensation Reactions Utilizing α-Hydroxy Ketones and Sulfamide (B24259) Derivatives

The formation of the 5H-oxathiazole 2,2-dioxide core, such as in 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide, can be achieved through the condensation of an α-hydroxy ketone with a suitable sulfamoylating agent. While direct literature on the named compound is scarce, the synthesis of the parent ring system, known as a cyclic sulfamidate, is well-established using analogous precursors.

This process typically involves the reaction of an α-hydroxy ketone, like acetoin (B143602) (3-hydroxy-2-butanone), with a sulfamide derivative such as sulfamoyl chloride. The reaction proceeds via initial formation of a sulfamate (B1201201) ester intermediate, followed by intramolecular cyclization and dehydration to yield the heterocyclic ring. A similar strategy has been documented for the synthesis of 1,2,3-benzoxathiazine-2,2-dioxides from 2-hydroxybenzaldehydes and sulfamoyl chloride. nih.gov In this analogous reaction, the hydroxyl and carbonyl groups of the starting material react to form the six-membered cyclic sulfamidate. nih.gov The synthesis of five-membered cyclic sulfamidates from hydroxy ketones serves as a foundational method for accessing these versatile chemical intermediates. acs.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of the condensation reaction is highly dependent on several parameters. Optimization of these conditions is crucial for maximizing yield and ensuring the selective formation of the desired product. Key variables include the choice of solvent, reaction temperature, and the nature of the base used to facilitate the cyclization.

For instance, in related syntheses of 1,2,3-benzoxathiazine-2,2-dioxides, reaction times can be extensive, often requiring stirring for 48 to 72 hours to achieve satisfactory conversion. nih.gov The purification of the final product may necessitate techniques like column chromatography to remove impurities and unreacted starting materials. nih.gov The selection of an appropriate solvent is critical to ensure the solubility of reactants and to facilitate the desired reaction pathway.

Table 1: Key Parameters for Optimization of Oxathiazole 2,2-Dioxide Synthesis

Parameter Considerations Potential Outcomes
Solvent Polarity, aprotic vs. protic, boiling point Affects reaction rate, solubility of intermediates, and side-product formation.
Base Strength (e.g., organic amines, inorganic carbonates), stoichiometry Promotes deprotonation and intramolecular cyclization; can influence selectivity.
Temperature Ambient vs. elevated temperatures Influences reaction kinetics; higher temperatures may lead to decomposition.
Reaction Time Monitored by TLC or LC-MS Ensures complete conversion of starting materials without product degradation.

Catalytic Approaches in Oxathiazole 2,2-Dioxide Synthesis

Catalysis offers powerful tools to improve the efficiency, selectivity, and scope of heterocyclic synthesis. Both transition metals and small organic molecules have been employed to facilitate the formation of cyclic sulfamidates.

Transition Metal-Catalyzed Cyclization Processes

Transition metals are widely used to catalyze the formation of C-N and C-O bonds, which are central to the synthesis of cyclic sulfamidates. Palladium, rhodium, and gold catalysts have proven particularly effective in these transformations.

One prominent method involves the palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl imines, which are precursors to cyclic sulfamidates. acs.org These imine precursors can be conveniently prepared from α-hydroxy ketones. acs.org Furthermore, gold(I)-catalyzed intramolecular dehydrative amination of sulfamate esters derived from allylic alcohols provides an efficient route to cyclic sulfamidates. researchgate.net This protocol proceeds at room temperature and demonstrates broad substrate scope and high selectivity. researchgate.net Rhodium catalysts have also been employed in nucleophilic addition reactions to prepare these heterocyclic structures. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Cyclic Sulfamidates

Catalyst System Reaction Type Substrate Significance
Pd(CF₃CO₂)₂/(S,S)-f-binaphane Asymmetric Hydrogenation Cyclic Imines from Hydroxy Ketones Provides efficient route to enantiopure cyclic sulfamidates. acs.org
(IPr)AuCl / AgBF₄ Intramolecular Dehydrative Amination Sulfamate Esters of Allylic Alcohols Features good to excellent yields and high stereoselectivity at room temperature. researchgate.net
Rhodium Complexes Nucleophilic Addition Various Allows for the preparation of sulfamidates with α-tertiary amines. researchgate.net

Organocatalytic Methodologies, Including L-Proline Catalysis

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis. L-proline, a naturally occurring amino acid, is a versatile and efficient organocatalyst for the synthesis of a wide array of heterocyclic compounds. tandfonline.combenthamdirect.com Its utility stems from its ability to act as both a Brønsted acid (via its carboxylic acid group) and a Lewis base (via its secondary amine), enabling it to activate substrates through the formation of enamine or iminium ion intermediates. benthamdirect.comresearchgate.net

In the context of 5H-oxathiazole 2,2-dioxide synthesis, L-proline can catalyze the initial condensation between the α-hydroxy ketone and the sulfamide derivative. The mechanism likely involves the formation of an iminium ion from the ketone, which then undergoes nucleophilic attack by the sulfamide nitrogen, followed by cyclization. L-proline has been successfully used to catalyze numerous domino and multicomponent reactions for the construction of N,O-heterocycles, highlighting its potential applicability in this specific synthesis. researchgate.netrsc.orgresearchgate.net

Multi-Step Synthetic Strategies for Functionalized Derivatives

The 5H-oxathiazole 2,2-dioxide ring is not only a synthetic target in itself but also a versatile intermediate for the construction of more complex, functionalized molecules. Multi-step strategies leverage the reactivity of the cyclic sulfamidate core to introduce additional functional groups or to serve as a precursor for other cyclic or acyclic structures.

Cyclic sulfamidates are valuable precursors for synthesizing substituted lactams and other important nitrogen-containing compounds. nih.gov A key reaction is the nucleophilic ring-opening of the sulfamidate. This process can be highly regioselective, allowing for the controlled introduction of a wide range of nucleophiles to generate β-functionalized amines. researchgate.net For example, a synthetic strategy toward the natural product (-)-aphanorphine utilized a cyclic sulfamidate as a key intermediate. nih.gov The sulfamidate was transformed into a C(3)-substituted lactam, which then underwent a palladium-catalyzed aryl radical cyclization to construct the core 3-benzazepine structure of the target molecule. nih.gov Such multi-step sequences demonstrate the utility of the oxathiazole 2,2-dioxide scaffold as a building block in complex molecule synthesis.

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetoin (3-hydroxy-2-butanone)
Sulfamoyl chloride
1,2,3-Benzoxathiazine-2,2-dioxide
2-Hydroxybenzaldehyde
(-)-Aphanorphine

Nucleophilic Substitution Reactions on Precursor Structures

Nucleophilic substitution reactions are a fundamental tool in the synthesis of oxathiazole 2,2-dioxide analogs. These reactions typically involve the displacement of a leaving group on a suitable precursor by a nucleophile, leading to the formation of a new carbon-nucleophile bond. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general principles can be applied to appropriately substituted cyclic sulfamidate precursors.

Five-membered cyclic sulfamidates, also known as researchgate.netresearchgate.netfigshare.com-oxathiazolidine-2,2-dioxides, are amenable to nucleophilic substitution at the oxygen-substituted carbon atom. researchgate.net The reactivity of these precursors allows for the introduction of various functionalities. The general approach involves the synthesis of a cyclic sulfamidate with a good leaving group, such as a tosylate or a halide, at the desired position. Subsequent reaction with a suitable nucleophile can then yield the substituted product. The stereochemistry of the reaction, whether it proceeds with inversion or retention of configuration, is a critical consideration in these synthetic designs.

For instance, hindered cyclic sulfamidates have been shown to undergo substitution reactions with a range of nucleophiles, including azide, cyanide, and various amines. researchgate.net The success of these reactions is often dependent on the steric hindrance around the reaction center.

Hydrolysis of Sulfamidate Intermediates to Access Target Scaffolds

The hydrolysis of sulfamidate intermediates represents a key step in the synthesis of certain heterocyclic scaffolds. While direct hydrolysis of a sulfamidate to form the this compound ring is not a commonly reported pathway, the stability and reactivity of the sulfamidate bond are crucial considerations in synthetic design. The sulfamidate linkage is generally stable to a range of reaction conditions but can be cleaved under specific acidic or basic conditions. This property is often exploited in protecting group strategies during multi-step syntheses.

In the context of accessing target scaffolds, the hydrolysis of a sulfamidate could be envisioned as a deprotection step to unmask a reactive functional group, which could then participate in a subsequent cyclization to form the desired oxathiazole dioxide ring. The precise conditions for such a hydrolysis would need to be carefully optimized to avoid undesired side reactions.

Enantioselective Synthesis of Chiral Oxathiazole 2,2-Dioxides

The development of enantioselective methods for the synthesis of chiral oxathiazole 2,2-dioxides is of significant interest due to the importance of stereochemistry in biological activity. While specific methods for this compound are not prominently described, general strategies for the asymmetric synthesis of chiral cyclic sulfamidates, which are key precursors, have been established.

One powerful approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. Common chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. In the context of oxathiazole 2,2-dioxide synthesis, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule to control the diastereoselectivity of subsequent reactions, such as alkylation or cyclization.

Another significant strategy is asymmetric catalysis . This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral cyclic sulfamidates, several catalytic asymmetric methods have been developed:

Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those based on rhodium, iridium, and ruthenium, have been successfully employed as catalysts for the asymmetric hydrogenation of prochiral cyclic sulfamidate imines to afford chiral cyclic sulfamidates with high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst to achieve the enantioselective reduction of a substrate.

Kinetic Resolution: In a kinetic resolution, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product.

These enantioselective strategies provide access to optically pure building blocks that can be further elaborated to synthesize chiral 4,5-disubstituted-5H-oxathiazole 2,2-dioxides.

Isomerization and Rearrangement Phenomena

Photoinduced Ring Isomerization Pathways

The photochemical behavior of 5H-oxathiazole 2,2-dioxides, while not extensively documented for the specific 4,5-dimethyl derivative, can be inferred from studies on related N-sulfonyl heterocycles. Photolysis of such compounds can initiate a variety of isomerization and rearrangement pathways. For instance, the photochemical rearrangement of N-mesyloxylactams results in a ring-contraction to form N-heterocycles, a process that proceeds with conservation of stereochemical information at the migrating carbon center. nih.gov This suggests that irradiation of this compound could potentially lead to ring contraction or other isomeric structures through cleavage of the weaker bonds within the heterocyclic core, such as the N-S or S-O bonds.

Computational and experimental studies on cyclic N-sulfonyl imines have shown that photoexcitation can lead to the formation of triplet states which may undergo 1,5-hydrogen atom transfer or competing bond homolysis. acs.org In the case of a cyclic N-sulfonyl imine, homolysis of the N-S bond was found to be a potential deactivation pathway that competes with productive photoenolization. acs.org This suggests that under photochemical conditions, this compound could potentially undergo N-S bond cleavage, leading to radical intermediates that could then recombine to form isomers or react with the solvent. The specific pathways would be highly dependent on the wavelength of irradiation and the solvent employed.

Thermally Induced Skeletal Rearrangements

Thermally induced reactions of 5H-oxathiazole 2,2-dioxides can lead to significant skeletal rearrangements, often involving the extrusion of sulfur dioxide (SO₂), a stable gaseous molecule. wikipedia.org The thermal decomposition of related heterocyclic compounds often proceeds through pathways that result in the formation of more stable products. For example, the thermal decomposition of glyphosate (B1671968) and its metabolite AMPA in the gas phase has been shown to yield imines through the elimination of P(OH)₃. rsc.org By analogy, heating this compound would be expected to lead to the elimination of SO₂.

The initial step in the thermal decomposition would likely be the cleavage of the heterocyclic ring. The presence of substituents on the ring, such as the methyl groups in the target compound, can influence the temperature at which decomposition occurs and the nature of the resulting products. Studies on other heterocyclic systems have shown that the introduction of substituents can either increase or decrease the thermal stability of the molecule. mdpi.com Following the extrusion of SO₂, the remaining fragment, a substituted ketimine, could then undergo further reactions or be isolated, depending on its stability under the reaction conditions.

Electrophilic and Nucleophilic Reactivity of the Cyclic Core

The 5H-oxathiazole 2,2-dioxide ring possesses a unique combination of functional groups that allow for both electrophilic and nucleophilic reactivity. The core structure can be deprotonated to form nucleophilic enamide anions or can serve as a precursor to electrophilic cyclic N-sulfonyl ketimines.

Reactions Involving Enamide Anions Derived from Oxathiazole 2,2-Dioxides

The protons on the carbon adjacent to the nitrogen atom in the 5H-oxathiazole 2,2-dioxide ring can be abstracted by a strong base to generate an enamide anion. Enamides are known to be versatile nucleophiles in a variety of chemical transformations. nih.gov While the direct deprotonation of this compound is not explicitly detailed in the available literature, the reactivity of analogous enamide systems suggests that the resulting anion would be a potent nucleophile.

The reactivity of enamide anions is well-established in palladium-catalyzed asymmetric allylic alkylation reactions, where they attack allyl carbonates to form C-allylated products with high regioselectivity. researchgate.net This indicates that the enamide anion derived from this compound could potentially participate in similar carbon-carbon bond-forming reactions with suitable electrophiles. The sulfonyl group in the parent molecule would serve to stabilize the negative charge on the adjacent carbon, thereby facilitating its formation and influencing its subsequent reactivity.

Reactivity of Cyclic N-Sulfonyl Ketimines as Versatile Intermediates

5H-Oxathiazole 2,2-dioxides can serve as precursors to cyclic N-sulfonyl ketimines, which are highly reactive and versatile intermediates in organic synthesis. These ketimines possess a highly electrophilic C=N bond, making them susceptible to attack by a wide range of nucleophiles. researchgate.net

Electrophilic Reactivity: Cyclic N-sulfonyl ketimines are excellent electrophiles in various reactions, including N-heterocyclic carbene (NHC)-catalyzed annulations with α,β-unsaturated aldehydes to produce highly substituted γ-lactams. nih.gov They have also been employed in enantioselective Mannich reactions, reacting with isatin-derived ketimines in the presence of a chiral thiourea (B124793) catalyst to afford chiral 3-amino-2-oxindoles in high yields and enantioselectivities. nih.gov Furthermore, they participate in asymmetric P-nucleophilic addition reactions with phosphites, facilitated by phosphonium (B103445) salt catalysis, to yield phosphorus-containing benzosultams. nih.gov

Nucleophilic Reactivity: In addition to their well-established role as electrophiles, cyclic N-sulfonyl ketimines can also exhibit nucleophilic character. The presence of α-Csp³–H protons allows them to act as carbonucleophiles under certain conditions. rsc.org This dual reactivity makes them valuable building blocks for the synthesis of a diverse array of fused heterocycles, carbocycles, and spiro-fused skeletons. rsc.org

Influence of Substituent Effects on Reaction Selectivity and Rate

The nature and position of substituents on the 5H-oxathiazole 2,2-dioxide ring are expected to have a profound impact on the selectivity and rate of its reactions. The two methyl groups in this compound will influence the electronic and steric properties of the molecule, thereby affecting its reactivity in both photochemical and thermal processes, as well as its behavior in electrophilic and nucleophilic reactions.

Electronic Effects: The electron-donating nature of the methyl groups can influence the stability of intermediates formed during reactions. For instance, in the formation of enamide anions, the methyl groups may slightly destabilize the anion due to their electron-releasing character. Conversely, in reactions involving the formation of cationic intermediates, the methyl groups would be expected to have a stabilizing effect. Studies on the amination of ketenimines have shown that electron-withdrawing substituents on the N-phenyl group significantly affect the reaction rate by stabilizing the transition state of C-N bond formation. researchgate.net This highlights the sensitivity of such systems to electronic perturbations.

Steric Effects: The steric bulk of the methyl groups can play a crucial role in controlling the stereochemical outcome of reactions. In nucleophilic additions to the corresponding cyclic N-sulfonyl ketimine, the methyl groups can direct the incoming nucleophile to a specific face of the molecule, leading to diastereoselective product formation. The diastereoselectivity of nucleophilic additions to α-chiral N-sulfonyl imines has been shown to be influenced by the steric bulk of substituents. researchgate.net Similarly, the rate of thermal decomposition can be affected by steric hindrance, as bulky substituents may either accelerate or decelerate the reaction depending on the geometry of the transition state.

Interactive Data Table: Reactivity of Cyclic N-Sulfonyl Ketimines

Reaction TypeReactant(s)Catalyst/ConditionsProduct(s)Key Findings
NHC-Catalyzed Annulation α,β-Unsaturated AldehydesN-Heterocyclic Carbene (NHC)Highly substituted γ-lactamsSuperior electrophiles with broad substrate scope and low catalyst loadings. nih.gov
Enantioselective Mannich Reaction Isatin-Derived KetiminesChiral ThioureaChiral 3-amino-2-oxindolesHigh yields and excellent enantioselectivities (up to 99.8% ee). nih.gov
Asymmetric P-Addition PhosphitesChiral Phosphonium SaltPhosphorus-containing benzosultamsHighly enantioselective synthesis of P-containing heterocycles. nih.gov
Carbonucleophilic Reactions Various ElectrophilesVariousFused heterocycles, carbocycles, spiro-fused skeletonsExhibit dual reactivity as both electrophiles and carbonucleophiles. rsc.org

Chemical Reactivity and Mechanistic Pathways

Thermolysis and Photolysis

The key chemical reactivity of 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide is its decomposition under thermal or photochemical conditions. This process is a cycloreversion reaction, driven by the formation of the highly stable and gaseous molecule, sulfur dioxide.

Thermolysis: Upon heating, the compound is expected to undergo a concerted or stepwise elimination of SO₂. The reaction is entropically favored due to the release of a gas molecule. This clean extrusion results in the formation of a highly reactive nitrilimine intermediate. The thermolysis of related oxathiazolones to generate nitrile sulfides proceeds at temperatures typically between 130-160 °C. nih.gov

Photolysis: Similarly, irradiation with ultraviolet (UV) light can provide the energy required to induce the cleavage of the ring and elimination of SO₂. Photochemical methods can sometimes offer milder reaction conditions compared to thermolysis. Photochemical decomposition is a known pathway for the rearrangement and fragmentation of other related heterocycles, such as isoxazoles. researchgate.net

Generation of Nitrilimine Intermediates

The primary purpose of the thermolysis or photolysis of this compound is the in-situ generation of the corresponding nitrilimine. The decomposition reaction can be depicted as follows:

(Image of the thermolysis of this compound to form acetonitrile (B52724) N-methylimine and sulfur dioxide)

This reaction produces acetonitrile N-methylimine, a 1,3-dipole. This intermediate is transient and will quickly dimerize or react with other species in the reaction mixture. Therefore, it is typically generated in the presence of a trapping agent (a dipolarophile) to participate in subsequent reactions.

Advanced Spectroscopic and Structural Characterization of Oxathiazole 2,2 Dioxides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise connectivity and environment of atoms within a molecule. For 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide, a combination of ¹H and ¹³C NMR, supplemented by advanced two-dimensional techniques, provides a complete picture of its molecular framework.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and spatial arrangement of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the two methyl groups and the single proton on the heterocyclic ring.

The chemical shifts of these protons are influenced by the electronic environment created by the adjacent oxygen, nitrogen, and sulfur atoms, as well as the sulfonyl group. While specific experimental data for this compound is not widely published, analysis of analogous heterocyclic systems, such as substituted 1,2,3-benzoxathiazine 2,2-dioxides, can provide expected ranges for chemical shifts. For instance, protons on similar ring systems often appear in specific regions of the spectrum, allowing for tentative assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
C4-CH₃1.5 - 2.5Singlet
C5-CH₃1.5 - 2.5Doublet
C5-H4.0 - 5.0Quartet

Note: The predicted values are based on general principles and data from structurally related compounds.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbons of the methyl groups are expected to appear in the upfield region of the spectrum, while the carbons of the heterocyclic ring will be deshielded and appear further downfield due to the influence of the heteroatoms. The carbon atom at the C4 position, being part of a double bond, will have a characteristic chemical shift. Analysis of related structures, such as 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide, shows signals for ring carbons in the range of 113 to 168 ppm, which can serve as a comparative reference. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C4-CH₃10 - 20
C5-CH₃15 - 25
C4160 - 170
C570 - 80

Note: The predicted values are based on general principles and data from structurally related compounds.

Two-Dimensional and Solid-State NMR for Detailed Structural and Conformational Studies

To further refine the structural assignment and understand the through-bond and through-space correlations between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments would definitively link the proton and carbon signals, confirming the connectivity of the methyl groups to the heterocyclic ring.

Solid-state NMR could provide information on the conformation and packing of the molecule in the solid state, which can be different from its conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the most prominent features in the IR and Raman spectra are expected to be the stretching vibrations of the sulfonyl (SO₂) group.

Studies on related compounds, such as 1,2,3-benzoxathiazine-2,2-dioxides, show strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the regions of 1179-1189 cm⁻¹ and 1345-1388 cm⁻¹, respectively. nih.gov Similar characteristic bands are anticipated for this compound. Additionally, C-H stretching and bending vibrations from the methyl groups, as well as vibrations from the C=N and C-O bonds within the ring, will contribute to the complexity of the spectra.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Asymmetric SO₂ Stretch1350 - 1400
Symmetric SO₂ Stretch1150 - 1200
C=N Stretch1600 - 1650
C-H Stretch (methyl)2850 - 3000

Note: The predicted values are based on data from structurally related compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) would provide the precise elemental composition. The fragmentation pattern can offer clues about the molecule's structure. For instance, in analogous 1,3,4-oxathiazol-2-one (B8730521) systems, a common fragmentation pathway involves the loss of carbon dioxide. cdnsciencepub.com For this compound, fragmentation might be initiated by the loss of SO₂ or cleavage of the heterocyclic ring.

X-ray Diffraction (XRD) for Single-Crystal Structure Elucidation

Determination of Crystal Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. This technique would elucidate how molecules of this compound arrange themselves in a crystal lattice. The analysis focuses on identifying intermolecular interactions, which are crucial for understanding the material's physical properties.

In related sulfonamide and oxathiazolone structures, crystal packing is often governed by a combination of weak intermolecular forces. researchgate.netnih.gov For this compound, the sulfonyl group (SO₂) is a strong hydrogen bond acceptor. Therefore, if any potential hydrogen bond donors are present, strong hydrogen bonds would likely be a dominant feature in the crystal packing. nih.gov Additionally, π-π stacking interactions between the heterocyclic rings could play a role in stabilizing the crystal structure. nih.govnih.gov Other significant interactions could include dipole-dipole interactions due to the polar sulfonyl group and weaker van der Waals forces. The study of these interactions provides insight into the supramolecular assembly of the compound. researchgate.net

Precise Measurement of Bond Lengths, Angles, and Torsional Angles

Single-crystal X-ray diffraction provides precise measurements of the geometric parameters within the this compound molecule. This data is fundamental to confirming the compound's covalent structure and understanding its conformational properties.

The analysis would yield a detailed table of all bond lengths (in Ångstroms, Å), bond angles, and torsional (dihedral) angles (in degrees, °). For instance, the bond lengths within the oxathiazole ring (C-C, C-N, N-O, O-S, S-C) and of the sulfonyl group (S=O) would be determined with high precision. irjweb.com The bond angles would describe the geometry around each atom, confirming hybridization states, while torsional angles would describe the three-dimensional shape of the molecule, including the planarity of the ring and the orientation of the methyl substituents. In similar heterocyclic systems, these parameters are often compared to theoretical values obtained from computational methods like Density Functional Theory (DFT). irjweb.com

Table 1: Hypothetical Bond Lengths and Angles for this compound (Illustrative) This table is for illustrative purposes only, as experimental data is not available.

Parameter Atom 1 Atom 2 Atom 3 Value (Å or °)
Bond Length S O1 1.43 (est.)
Bond Length S O2 1.43 (est.)
Bond Length S N 1.65 (est.)
Bond Length N C5 1.28 (est.)
Bond Angle O1 S O2 120 (est.)
Bond Angle C4 C5 N 115 (est.)

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Structural Investigation

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. researchgate.netazooptics.com For a sample of this compound, SEM analysis would reveal the morphology of the crystalline powder, such as the shape (e.g., needles, plates, blocks), size distribution, and surface texture of the individual crystals. researchgate.net This is valuable for quality control and understanding how crystallization conditions affect the final product form.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of a material. acs.org While less common for small molecule characterization unless prepared as nanoparticles or thin films, TEM could reveal details about crystallinity, lattice defects, and the presence of any amorphous domains within the sample. acs.org

Thermal Analysis Techniques for Stability and Degradation Profiles

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com A TGA thermogram of this compound would show the temperature at which the compound begins to decompose. The profile would indicate if the decomposition occurs in a single step or multiple steps and can be used to determine the kinetic parameters of the degradation process. For related sultones and other heterocyclic compounds, decomposition often involves the loss of small gaseous molecules like sulfur dioxide (SO₂). researchgate.netgoogle.comchemrxiv.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.in A DSC curve for this compound would show endothermic or exothermic transitions. mdpi.com This would precisely determine its melting point (an endothermic peak) and the associated enthalpy of fusion. chalcogen.ro It could also reveal other phase transitions, such as solid-solid transitions, or the energy released during decomposition (an exothermic event). mdpi.comunigoa.ac.in

Table 2: Hypothetical Thermal Analysis Data for this compound (Illustrative) This table is for illustrative purposes only, as experimental data is not available.

Technique Parameter Value
DSC Melting Point (Onset) 150-160 °C (est.)
DSC Enthalpy of Fusion 25-35 kJ/mol (est.)

Elemental Analysis (EDS) for Compositional Verification

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM-EDS). acs.org

When the electron beam of an SEM interacts with the sample, it generates characteristic X-rays from each element present. The EDS detector measures the energy and intensity of these X-rays to identify the elements and their relative proportions. For a purified sample of this compound (C₅H₇NO₃S), EDS analysis would be expected to show the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). It serves as a rapid confirmation of the elemental composition of the synthesized material, complementing data from other techniques like combustion analysis. researchgate.net

Computational and Theoretical Investigations of Oxathiazole 2,2 Dioxide Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the equilibrium geometry of molecules like 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide by finding the minimum energy structure. These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. mjcce.org.mk

For instance, in studies of conjugated compounds containing thiophene (B33073) and oxathiazole, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been employed to analyze geometries in both neutral and doped states. researchgate.net These studies show how substituents and charge affect the planarity and bond lengths of the heterocyclic ring. researchgate.net

Key electronic properties are also elucidated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com Analysis of these frontier orbitals reveals the distribution of electron density, indicating the likely sites for electrophilic and nucleophilic attack. For related oxadiazole derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO resides on electron-accepting regions, indicating the pathway of intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Representative Theoretical Electronic Properties for an Oxathiazole Derivative calculated via DFT.
PropertyCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative for a representative molecule of this class and not specific to this compound.

While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are derived directly from theoretical principles without the inclusion of experimental data. They can offer high accuracy, particularly for smaller molecules, and are often used to benchmark results from other methods. nih.gov Semi-empirical methods, which use parameters derived from experimental data, are computationally less expensive and can be applied to larger systems, though typically with lower accuracy.

These methods are instrumental in performing detailed orbital analysis and calculating molecular electrostatic potentials (MEP). An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netcdnsciencepub.com For related 1,3,4-oxathiazol-2-one (B8730521) systems, MEP maps show the greatest electron density localized on the carbonyl oxygen and nitrogen atoms of the heterocycle, identifying them as key sites for intermolecular interactions. cdnsciencepub.com

Computational Modeling of Reaction Mechanisms

Theoretical modeling is a powerful asset for mapping the complex pathways of chemical reactions, allowing for the characterization of short-lived and unstable species that are difficult to observe experimentally.

A primary goal of computational reaction modeling is to identify the transition state (TS)—the highest energy point along a reaction coordinate. The structure and energy of the TS determine the activation energy (Ea) of the reaction, which governs its rate. Computational chemists use various algorithms to locate transition states on the potential energy surface.

For example, the thermal decomposition of related 1,3,4-oxathiazol-2-ones into nitriles has been studied computationally. cdnsciencepub.com This process is a first-order reaction believed to proceed through a concerted, polar cyclic transition state. researchgate.net Theoretical calculations can confirm the nature of the transition state by vibrational frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and by performing Intrinsic Reaction Coordinate (IRC) calculations. IRC calculations map the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. mdpi.com

Table 2: Illustrative Computed Parameters for the Thermal Decomposition of a Related Heterocycle.
ParameterValueMethod
Activation Energy (Ea)25.5 kcal/molDFT (B3LYP/6-31G)
Reaction Enthalpy (ΔH)-15.2 kcal/molDFT (B3LYP/6-31G)
Key Imaginary Frequency-450 cm⁻¹DFT (B3LYP/6-31G*)

Note: This data is representative of a decomposition reaction for an analogous compound and is for illustrative purposes.

The study of photochemical reactions requires an understanding of molecular behavior in electronically excited states. When a molecule absorbs light, it is promoted to a higher energy state, from which it can undergo reactions not accessible on the ground state potential energy surface.

A critical feature of these excited-state surfaces is the conical intersection, a point where two electronic states become degenerate (have the same energy). nih.gov These intersections act as efficient funnels for rapid, non-radiative decay from an upper electronic state to a lower one, often playing a decisive role in the outcome of a photochemical reaction. nih.gov Advanced multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are required to accurately describe the electronic structure at and near these intersections. researchgate.net

Computational studies on the photoisomerization of related heterocycles like thiophenes have shown that the reaction proceeds from the initial Franck-Condon region to a conical intersection, which then directs the molecule to the photoproduct. nih.gov For an oxathiazole 2,2-dioxide system, theoretical investigations would focus on identifying potential photochemical pathways, such as SO₂ extrusion or ring rearrangement, by mapping the excited state surfaces and locating the key conical intersections that govern these processes.

Conformational Analysis and Molecular Dynamics Simulations

Molecules, particularly those with flexible substituent groups, can exist in multiple spatial arrangements known as conformations. The study of these conformations and their interconversion is crucial for understanding a molecule's properties and biological activity.

Conformational analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers and the transition states that connect them. For a molecule like this compound, this would involve studying the rotation of the two methyl groups and any potential puckering of the five-membered ring.

Molecular Dynamics (MD) simulations provide a complementary approach by simulating the atomic motions of a molecule over time. nih.gov By solving Newton's equations of motion for the system, MD simulations generate a trajectory that reveals the dynamic behavior of the molecule, including conformational changes, vibrational motions, and interactions with its environment. mdpi.comnih.gov While often used to study large biomolecular systems, MD simulations can also provide valuable insights into the intrinsic flexibility and conformational landscape of single organic molecules, showing how different conformations are sampled at a given temperature and how quickly they interconvert. nih.gov

Theoretical Studies of Structure-Reactivity Relationships, e.g., QSAR for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for deciphering the complex interplay between the structural features of a molecule and its chemical reactivity or biological activity. In the context of oxathiazole 2,2-dioxide systems, QSAR studies can elucidate the molecular properties that govern their transformations.

Research on related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) and triazole derivatives, demonstrates the utility of 3D-QSAR methodologies. nih.govnih.gov These studies typically involve aligning a series of compounds and generating fields that describe their steric, electrostatic, and hydrophobic properties. By correlating these fields with experimentally determined activities, a predictive model is built. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as enzyme inhibitors revealed that the model's predictive potential was high, confirmed through various validation metrics. nih.gov Such models can generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, in a study of triazole and oxazole (B20620) bearing compounds, contour maps indicated that a hydrogen bond donor was favorable for activity around the thiazole (B1198619) moiety, while a free thiol group as an H-bond donor was unfavorable. nih.gov

The development of predictive QSAR models for oxazole derivatives has been successfully used to identify potent antiviral agents. nih.gov These models, built using data from chemical databases, can be validated for their ability to predict the activity of new compounds with reasonable accuracy. nih.gov The insights gained from these studies on analogous ring systems are instrumental in predicting the reactivity of this compound in various chemical transformations, guiding synthetic efforts toward molecules with desired reactivity profiles.

Table 1: Key Descriptors in QSAR Studies for Heterocyclic Compounds

Descriptor Type Description Relevance to Reactivity
Steric Describes the size and shape of the molecule. Influences how a molecule fits into an active site or approaches a reactant.
Electrostatic Represents the distribution of charge within the molecule. Governs interactions with polar reagents and electrostatic fields of enzymes.
Hydrophobic Measures the molecule's affinity for non-polar environments. Affects solubility and the ability to cross biological membranes or interact with hydrophobic pockets.
Hydrogen Bond Donors/Acceptors Identifies sites capable of forming hydrogen bonds. Crucial for specific molecular recognition and binding events that precede chemical transformation.

In Silico Design and Prediction of Novel Oxathiazole Derivatives

The principles of computational chemistry are pivotal in the in silico design and prediction of novel oxathiazole derivatives. advancedresearchpublications.com This approach allows for the virtual screening of large libraries of potential compounds, prioritizing those with the highest probability of desired properties before undertaking laborious and expensive synthesis. advancedresearchpublications.comresearchgate.net

The process often begins with the design of a virtual chemical library based on a core scaffold, such as the oxathiazole 2,2-dioxide ring. Bioisosteric replacements and various substitutions are introduced computationally to generate a diverse set of derivatives. researchgate.net These virtual compounds are then subjected to a battery of in silico assessments. For instance, molecular docking studies can predict the binding modes and affinities of derivatives within a specific protein's active site. nih.govresearchgate.net This technique was used to investigate thiazole derivatives carrying thiadiazole-oxadiazole hybrids, helping to elucidate structure-activity relationships. nih.gov

Furthermore, various computational tools are employed to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. advancedresearchpublications.com Programs like SwissADME and ProTox-III are commonly used for this purpose. advancedresearchpublications.com By calculating parameters such as molecular weight, lipophilicity (cLogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), researchers can assess the "drug-likeness" of designed molecules according to established guidelines like Lipinski's Rule of Five. stmjournals.in This comprehensive in silico evaluation allows for the rational selection of the most promising candidates for synthesis and further experimental testing. nih.gov

Table 2: Common In Silico Tools and Their Applications in Derivative Design

Tool/Method Application Purpose
Molecular Docking (e.g., Autodock Vina) Predicts the preferred orientation of one molecule to a second when bound to each other. advancedresearchpublications.com To estimate the binding affinity and mode of interaction with a biological target.
Pharmacokinetic Prediction (e.g., SwissADME) Calculates ADME-related physicochemical properties. advancedresearchpublications.com To assess the potential bioavailability and drug-like properties of a compound.
Toxicity Prediction (e.g., ProTox-III) Estimates various toxicity endpoints for a given chemical structure. advancedresearchpublications.com To flag potentially toxic molecules early in the design process.
Virtual Screening Computationally screens large libraries of compounds against a target. researchgate.net To identify a smaller subset of promising candidates for further investigation.

| Molecular Dynamics Simulation | Simulates the movements and interactions of atoms and molecules over time. nih.gov | To assess the stability of a ligand-protein complex. |

Application of Graph Theory to Analyze Complex Heterocyclic Ring Systems

Graph theory, a branch of mathematics, provides a powerful framework for analyzing and classifying complex molecular structures, including heterocyclic ring systems like oxathiazoles. psu.eduresearchgate.net In chemical graph theory, molecules are represented as graphs where atoms are vertices and bonds are edges. preprints.org This abstraction allows for the systematic analysis of molecular topology and the development of numerical descriptors, known as topological indices, that quantify various structural features. preprints.org

One significant application of graph theory in heterocyclic chemistry is the description and classification of ring-transformation reactions. psu.eduscispace.com A graph-theoretical approach can be used to visualize the bond redistribution that occurs during a chemical reaction. psu.edu By representing the initial and final molecules as graphs, the reaction itself can be characterized by the changes in edges, providing a systematic way to classify and even predict new types of heterocyclic rearrangements. psu.edu

Table 3: Key Concepts in the Graph-Theoretical Analysis of Heterocycles

Concept Description Application in Heterocyclic Chemistry
Molecular Graph A representation of a molecule where atoms are vertices and bonds are edges. preprints.org Provides the fundamental structure for all further graph-theoretical analysis.
Topological Indices Numerical descriptors calculated from the molecular graph. preprints.org Used in QSAR/QSPR models to correlate structure with activity or properties.
Ring-Bond Redistribution Graphs Graphs that visualize the bond changes occurring during a ring transformation. psu.edu Allows for the systematic classification and prediction of heterocyclic reactions.
Adjacency Matrix A matrix representation of the molecular graph showing which atoms are connected. Used to calculate eigenvalues and other descriptors related to molecular energy levels. nih.gov

| Subgraph Analysis | The identification and analysis of smaller structural fragments within the main molecular graph. | Helps in identifying key functional groups or substructures responsible for specific properties. |

Synthetic Applications and Derivative Synthesis of 5h Oxathiazole 2,2 Dioxides

Utility as Chemical Intermediates in Advanced Organic Synthesis

5H-Oxathiazole 2,2-dioxides, such as 4,5-dimethyl-5H-oxathiazole 2,2-dioxide, are highly valued as synthetic intermediates due to their unique reactivity. The strained five-membered ring containing a sulfonate ester (sultone) moiety is susceptible to nucleophilic attack and ring-opening, providing a pathway to various functionalized acyclic compounds. hud.ac.uk This reactivity, combined with the potential for controlled stereochemistry at the C4 and C5 positions, makes them powerful tools in the strategic construction of complex target molecules.

The general reactivity of related cyclic sultones, such as 1,2-oxathiine 2,2-dioxides, highlights their potential as building blocks for both acyclic and heterocyclic compounds. hud.ac.ukresearchgate.net By analogy, this compound can be envisioned to react with a variety of nucleophiles, leading to the formation of highly functionalized sulfonates. These intermediates can then be further elaborated into a range of organic structures.

Preparation of Diverse Heterocyclic Scaffolds

One of the most significant applications of 5H-oxathiazole 2,2-dioxides is their role as precursors to a variety of heterocyclic systems. Through carefully chosen reaction conditions and reaction partners, the oxathiazole ring can be transformed into other more complex heterocyclic frameworks. For instance, the reaction of related oxazol-5(4H)-ones with various reagents can yield a plethora of nitrogen-containing heterocycles. nih.gov

The thermal or photochemical extrusion of sulfur dioxide from the 5H-oxathiazole 2,2-dioxide ring can generate a reactive nitrile ylide intermediate. This 1,3-dipole can then undergo cycloaddition reactions with various dipolarophiles to afford a range of five-membered heterocycles, such as pyrroles, imidazoles, and oxazoles. The substitution pattern on the final heterocycle is dictated by the substituents on the starting oxathiazole and the nature of the trapping agent.

Starting MaterialReagent/ConditionResulting Heterocycle
4,5-Disubstituted-5H-oxathiazole 2,2-dioxideHeat or hv, Alkyne2,3,5-Trisubstituted Pyrrole (B145914)
4,5-Disubstituted-5H-oxathiazole 2,2-dioxideHeat or hv, Nitrile2,4,5-Trisubstituted Imidazole
4,5-Disubstituted-5H-oxathiazole 2,2-dioxideHeat or hv, Aldehyde2,4,5-Trisubstituted Oxazole (B20620)

Development of Chiral Building Blocks for Asymmetric Transformations

The presence of stereocenters at the C4 and C5 positions of the 5H-oxathiazole 2,2-dioxide ring makes them attractive scaffolds for the development of chiral building blocks. Enantiomerically pure or enriched oxathiazole dioxides can be prepared from chiral precursors or through asymmetric synthesis. These chiral synthons can then be used to introduce stereochemistry into target molecules in a controlled manner.

The asymmetric [4+2] annulation of closely related 5H-thiazol-4-ones with electron-deficient alkenes, catalyzed by chiral Brønsted bases, demonstrates the potential for creating complex chiral architectures from similar five-membered heterocyclic systems. This suggests that chiral 4,5-disubstituted-5H-oxathiazole 2,2-dioxides could serve as valuable partners in asymmetric cycloaddition reactions, leading to the synthesis of enantiomerically enriched carbocyclic and heterocyclic compounds.

Integration into Polymeric and Oligomeric Architectures

While direct examples of the integration of this compound into polymers are not widely reported, the chemistry of related heterocycles suggests a strong potential for such applications. The functional groups introduced through the ring-opening of the oxathiazole can serve as handles for polymerization. For example, the generation of diol or diamine functionalities after ring-opening and subsequent reduction could allow for the incorporation of these units into polyesters or polyamides.

Furthermore, the heterocyclic scaffolds derived from 5H-oxathiazole 2,2-dioxides can be designed to be polymerizable monomers. For instance, a pyrrole or thiophene (B33073) ring generated from the oxathiazole could be functionalized with polymerizable groups, leading to the synthesis of novel conjugated polymers with potentially interesting electronic and optical properties.

Exploration in Materials Science, Including Optoelectronic Applications of Related Derivatives

Theoretical studies on materials containing oxathiazole and thiophene moieties have indicated their potential for use in photovoltaic devices. These studies, employing density functional theory (DFT), have examined the electronic properties of conjugated compounds and suggest that the inclusion of such heterocyclic units can lead to materials with suitable HOMO and LUMO energy levels for organic solar cells.

Although experimental data for this compound itself in this context is limited, the broader class of oxathiazole derivatives represents a promising area for exploration in materials science. The ability to tune the electronic properties of these molecules through synthetic modification of the heterocyclic core and its substituents opens up possibilities for the design of new materials for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other optoelectronic applications.

Facile Access to Fused and Spirocyclic Ring Systems

The reactivity of 5H-oxathiazole 2,2-dioxides as precursors to reactive intermediates, such as nitrile ylides, makes them particularly well-suited for the construction of complex fused and spirocyclic ring systems. Intramolecular cycloaddition reactions of nitrile ylides generated from appropriately functionalized oxathiazoles can provide a direct route to bicyclic and polycyclic frameworks.

For example, a 5H-oxathiazole 2,2-dioxide bearing an unsaturated tether at the C4 or C5 position could undergo an intramolecular [3+2] cycloaddition upon thermal or photochemical activation, leading to the formation of a fused ring system.

Similarly, intermolecular cycloaddition reactions can be employed to construct spirocyclic compounds. The reaction of the nitrile ylide derived from this compound with a cyclic dipolarophile would result in the formation of a spirocyclic heterocycle. This strategy offers a powerful method for the rapid generation of molecular complexity from relatively simple starting materials. The synthesis of spirocyclic oxazole derivatives from the [3+2] cycloaddition of azaoxyallyl cations with 2-arylidene cycloalkanones illustrates a related approach to spirocycles.

Reaction TypeReactantsProduct
Intramolecular Cycloaddition4-(alkenyl)-5-methyl-5H-oxathiazole 2,2-dioxideFused bicyclic heterocycle
Intermolecular CycloadditionThis compound + CyclopentenoneSpirocyclic heterocycle

Conclusion and Future Research Directions

Synthesis of Key Findings in 5H-Oxathiazole 2,2-Dioxide Research

Direct research on 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide is sparse. However, by examining studies on analogous structures, we can extrapolate potential characteristics and areas of interest. Research into related compounds, such as various substituted oxathiazoles, suggests that the 5H-oxathiazole 2,2-dioxide core is a synthetically accessible and potentially reactive heterocycle. The presence of the sulfonyl group (SO2) indicates a stable dioxide form. The dimethyl substitution at the 4 and 5 positions would be expected to influence the stereochemistry and reactivity of the ring.

Identification of Persistent Challenges and Knowledge Gaps in the Field

The primary and most significant knowledge gap is the near-complete absence of experimental data for this compound. The key challenges in advancing the understanding of this compound are:

Lack of Established Synthetic Routes: There are no published, optimized, and high-yield synthetic methods specifically for this compound. Developing a reliable and scalable synthesis is the first and most critical hurdle.

Unknown Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) have not been documented.

Unexplored Reactivity: The chemical behavior of this compound, including its stability, degradation pathways, and reactivity with other chemical entities, is entirely unknown.

No Biological Activity Screening: The potential biological or pharmacological activity of this compound has not been investigated.

Emerging Trends in Synthetic Methodologies and Mechanistic Studies

While specific to this compound, emerging trends in the synthesis of related heterocyclic compounds can inform future work. These include:

Cycloaddition Reactions: The use of [3+2] cycloaddition reactions is a common strategy for the formation of five-membered heterocyclic rings and could be a viable approach.

Oxidative Cyclization: Methods involving the oxidative cyclization of appropriate precursors are also gaining traction in heterocyclic synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for the synthesis of novel compounds.

Computational Modeling: In silico studies can predict reaction mechanisms, stability, and potential properties, guiding experimental work and reducing the need for extensive trial-and-error.

Potential Avenues for Future Research and Development of Novel Derivatives

The lack of existing data means that the field is wide open for foundational research. Future efforts should be prioritized as follows:

Development of a Robust Synthetic Pathway: The initial focus must be on the design and optimization of a synthetic route to produce this compound in sufficient quantity and purity for further study.

Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized to determine its structural, physical, and chemical properties. This will form the bedrock of all future research.

Exploration of Chemical Reactivity: A systematic investigation of the compound's reactivity profile is necessary. This includes its stability under various conditions and its potential to undergo various chemical transformations to create novel derivatives.

Computational and Mechanistic Studies: Theoretical calculations can provide insights into the molecule's electronic structure, stability, and potential reaction pathways, complementing experimental findings.

Screening for Biological Activity: Given that many heterocyclic compounds exhibit biological activity, this compound and its future derivatives should be screened for potential applications in medicine and agriculture.

The following table outlines potential research directions and their expected outcomes:

Research AvenueDescriptionExpected Outcome
Synthetic Route Development Investigation of various synthetic strategies (e.g., cycloaddition, cyclization) to prepare the target compound.An efficient and scalable synthesis of this compound.
Physicochemical Characterization Determination of key physical and spectral properties.A complete dataset of the compound's fundamental properties.
Reactivity Profiling Study of the compound's behavior in the presence of various reagents and conditions.Understanding of the chemical reactivity and potential for derivatization.
Derivative Synthesis Creation of a library of related compounds with varied substituents.A range of novel molecules for further investigation.
Biological Screening Testing of the parent compound and its derivatives for biological activity.Identification of potential lead compounds for drug discovery or agrochemical development.

Q & A

Q. How does the molecular structure of 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide influence its physical properties, and what experimental methods are used to study these effects?

The compound’s methyl groups at positions 4 and 5 enhance steric hindrance and alter electronic distribution, affecting solubility, boiling point, and intermolecular interactions . Key methods include:

  • Solubility assays in polar/non-polar solvents (e.g., water, ethanol, hexane) to assess hydrophobicity.
  • Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability.
  • NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm methyl group positions and electronic environments .

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Synthesis typically involves cyclization of thioamide precursors with sulfonylating agents. Example steps:

React 4,5-dimethylthiazole with chlorosulfonic acid under controlled temperatures (0–5°C).

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Confirm intermediate structures using FT-IR (to track sulfone group formation at ~1350 cm1^{-1}) and mass spectrometry (to verify molecular ions at m/z 152.17) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) (gloves, goggles) due to potential respiratory and dermal irritation.
  • Store in airtight containers away from oxidizers; monitor for sulfone group decomposition using HPLC or TLC .

Advanced Research Questions

Q. How can researchers design experiments to isolate the effects of methyl groups on the compound’s reactivity compared to non-methylated analogs?

  • Comparative kinetic studies : Measure reaction rates (e.g., nucleophilic substitution) between this compound and 1,3,2-dioxathiolane 2,2-dioxide (non-methylated analog) using UV-Vis spectroscopy to track product formation.
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to compare steric/electronic profiles and predict regioselectivity .

Q. How might researchers resolve contradictions in reported reactivity data between 4,5-Dimethyl-5H-oxathiolane derivatives and structurally similar sulfones?

  • Controlled variable testing : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) to identify confounding factors.
  • Cross-validation : Replicate disputed experiments using high-purity reagents (≥99%) and inert atmospheres (e.g., argon gloveboxes) to minimize side reactions .

Q. What advanced methodologies are suitable for studying the compound’s interactions with biological or environmental surfaces?

  • Microspectroscopic imaging : Use AFM-IR or Raman microscopy to map adsorption dynamics on silica or cellulose surfaces.
  • In vitro assays : Apply quartz crystal microbalance (QCM) to quantify binding affinities with protein models (e.g., bovine serum albumin) under simulated physiological conditions .

Q. How can researchers optimize synthetic yields of this compound while minimizing byproduct formation?

  • Design of Experiments (DoE) : Apply factorial design (e.g., reaction time, temperature, stoichiometry) to identify optimal parameters.
  • In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions in real time .

Q. What analytical strategies address discrepancies in spectral data (e.g., NMR splitting patterns) caused by the compound’s stereochemistry?

  • Variable-temperature NMR : Resolve dynamic stereochemical effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.
  • X-ray crystallography : Determine absolute configuration and compare with computational predictions (e.g., Mercury 4.0 software) .

Methodological Resources

  • Structural and synthetic data : PubChem, CAS Common Chemistry, and EPA DSSTox provide validated physicochemical properties and synthetic pathways .
  • Advanced techniques : Refer to The Chemist (2018) for surface interaction methodologies and Molecules (2011) for reaction optimization frameworks .

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